molecular formula C16H16N2O2 B421677 N,N'-Bis(salicylidene)ethylenediamine CAS No. 94-93-9

N,N'-Bis(salicylidene)ethylenediamine

Cat. No. B421677
Key on ui cas rn: 94-93-9
M. Wt: 268.31g/mol
InChI Key: VEUMANXWQDHAJV-UHFFFAOYSA-N
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Patent
US07253325B2

Procedure details

Approximately 0.6 g of SALEN ligand dissolved in 1 ml water was loaded into each reactor tube of the Multiclave™, and 5 ml of 4:1 (weight ratio) water/EO was added at 100° C. The reactor was blanketed with 250 psig of N2. The experiment with the same SALEN ligand dissolved in 5 ml of water and treated with carbon dioxide over the weekend at room temperature was repeated but with 250 psig of CO2 as blanket gas.
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:20]=[CH:19][C:17](=[O:18])/[C:3](=[CH:4]\[NH:5][CH2:6][CH2:7][NH:8]/[CH:9]=[C:10]2\[C:11]([CH:13]=[CH:14][CH:15]=[CH:16]\2)=[O:12])/[CH:2]=1.N#N.C(=O)=O>O>[CH:4](=[N:5][CH2:6][CH2:7][N:8]=[CH:9][C:10]1[C:11](=[CH:13][CH:14]=[CH:15][CH:16]=1)[OH:12])[C:3]1[C:17](=[CH:19][CH:20]=[CH:1][CH:2]=1)[OH:18]

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
C1=C/C(=C/NCCN/C=C/2\C(=O)C=CC=C2)/C(=O)C=C1
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C/C(=C/NCCN/C=C/2\C(=O)C=CC=C2)/C(=O)C=C1
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at 100° C

Outcomes

Product
Name
Type
Smiles
C(C=1C(O)=CC=CC1)=NCCN=CC=1C(O)=CC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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